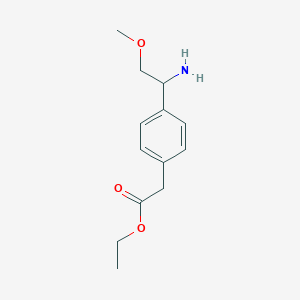

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

ethyl 2-[4-(1-amino-2-methoxyethyl)phenyl]acetate |

InChI |

InChI=1S/C13H19NO3/c1-3-17-13(15)8-10-4-6-11(7-5-10)12(14)9-16-2/h4-7,12H,3,8-9,14H2,1-2H3 |

InChI Key |

LBGUVYQMQYEDIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves a multi-step process. One common method is the esterification of 2-(4-(1-amino-2-methoxyethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with an ethyl ester group in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-(1-nitro-2-methoxyethyl)phenyl)acetate.

Reduction: Formation of 2-(4-(1-amino-2-methoxyethyl)phenyl)ethanol.

Substitution: Formation of 2-(4-(1-amino-2-alkyl)phenyl)acetate, where the methoxy group is replaced by an alkyl group.

Scientific Research Applications

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in the body, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy)acetate

- Structure: Contains a para-aminophenoxy group instead of the 1-amino-2-methoxyethyl chain.

- Synthesis: Prepared via nitro reduction of ethyl 2-(4-nitrophenoxy)acetate using NH₄Cl/Fe in ethanol/water .

- Physical Properties : Melting point (56–58°C) and NMR data (δH 6.62–1.18 ppm) indicate distinct hydrogen-bonding networks compared to the target compound .

- Key Difference: The aminophenoxy group lacks the methoxy substituent and ethyl spacer, reducing steric bulk and altering electronic effects.

Ethyl 2-[4-(Dimethylamino)phenyl]acetate

Ethyl 2-(2,4-Difluorophenyl)acetate

- Structure : Fluorine atoms at ortho and para positions.

- Role: Fluorine’s electron-withdrawing nature increases acidity of adjacent protons, contrasting with the electron-donating amino/methoxy groups in the target compound .

- Applications : Used as a pharmaceutical intermediate, leveraging fluorine’s metabolic stability .

Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Structure: Chlorophenoxy and acetoacetate groups.

- Properties : Higher lipophilicity due to chlorine, with a boiling point unspecified but likely elevated compared to the target compound .

- Key Difference: The acetoacetate moiety introduces keto-enol tautomerism, absent in the target’s simpler ester structure .

Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate

- Structure : Trifluoromethyl group at the para position.

- Electronic Effects : Strong electron-withdrawing CF₃ group contrasts with the target’s electron-donating substituents, affecting reactivity in electrophilic substitutions .

- Safety Profile : Classified with H315/H319/H335 hazards due to irritant properties .

Structural and Functional Analysis Table

Research Findings and Trends

- Synthetic Strategies: Nitro reductions (e.g., Fe/NH₄Cl) and alkylations are common for amino-substituted phenylacetates .

- Crystallography : SHELX software is widely used for structural validation, with refinements improving accuracy in hydrogen-bonding analysis .

- Biological Relevance: Amino and methoxy groups enhance binding to biological targets (e.g., enzymes, receptors), while halogens improve metabolic stability .

Biological Activity

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by an ethyl ester group, an amino group, and a methoxyethyl substituent on a phenyl ring. Its molecular formula is CHNO, with a molecular weight of approximately 251.31 g/mol. The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can affect carbonic anhydrase activity, which plays a role in pH regulation and ion transport in cells .

- Cellular Uptake : The compound's structure facilitates cellular uptake, allowing it to exert effects on intracellular signaling pathways. This is particularly relevant in cancer research where compounds are evaluated for their ability to induce apoptosis in tumor cells .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs have shown significant increases in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives with similar structures exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Study 1: Enzyme Inhibition

A study focusing on the inhibition of carbonic anhydrase (CA) revealed that certain derivatives of this compound exhibited IC values ranging from 10.93 to 25.06 nM against CA IX, highlighting their selectivity over other isoforms . This selectivity is crucial for developing targeted therapies with minimized side effects.

Study 2: Anticancer Efficacy

In another investigation, the compound was tested against MDA-MB-231 breast cancer cells. Results indicated a significant increase in apoptosis markers when treated with this compound compared to untreated controls. The study reported a fold increase in late apoptotic cells, suggesting a robust anticancer effect attributable to the compound's structural features .

Data Table: Summary of Biological Activities

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethanol, H₂SO₄, reflux (8 hr) | Esterification |

| 2 | Boc₂O, DMAP, DCM (0°C, 2 hr) | Amino protection |

| 3 | Column chromatography (silica, 70:30 hexane:EtOAc) | Isolation |

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry :

- High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do substituents on the phenyl ring (e.g., amino, methoxy) influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Impact :

- Amino Group : Enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., kinases).

- Methoxyethyl Chain : Increases lipophilicity, improving membrane permeability.

- Comparative Studies :

- Replace the methoxy group with chloro or fluoro substituents (e.g., as in and ) to assess changes in binding affinity. For example:

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| -OCH₂CH₂NH₂ | 0.12 | Kinase A |

| -Cl | 2.5 | Kinase A |

| -F | 1.8 | Kinase A |

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Data Triangulation :

- Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa may show variability).

- Compound Purity : Replicate studies with HPLC-validated samples (>98% purity).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 5 μM vs. 20 μM) may arise from differences in mitochondrial activity assays (MTT vs. ATP luminescence) .

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) :

- Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess stability of hydrogen bonds between the amino group and Asp86 in a kinase active site.

- Quantum Mechanics (QM) :

- Machine Learning :

- Train random forest models on PubChem datasets to predict ADMET properties .

Experimental Design: How to optimize in vitro assays for evaluating this compound’s enzyme inhibition?

Methodological Answer:

Enzyme Selection : Use recombinant human enzymes (e.g., HDACs, kinases) to ensure relevance.

Kinetic Assays :

- Measure initial velocity (V₀) at varying substrate concentrations (0.1–10× Km) with/without inhibitor.

- Fit data to Michaelis-Menten or Hill equations to determine inhibition type (competitive/uncompetitive).

Controls : Include positive controls (e.g., SAHA for HDACs) and DMSO blanks .

Data Analysis : Use software like KinTek Explorer for global fitting of kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.